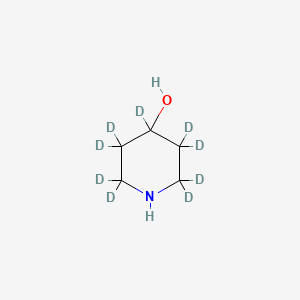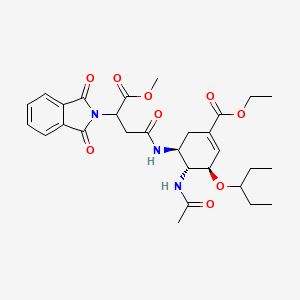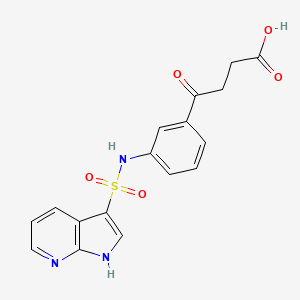
USP3 ZnF-UBD ligand-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
USP3 ZnF-UBD ligand-1 is a ligand that binds to the zinc finger ubiquitin-binding domain (ZnF-UBD) of ubiquitin-specific protease 3 (USP3). It is primarily used in scientific research to explore the function of the USP3 ZnF-UBD and to develop bifunctional molecules for targeted deubiquitination .
Preparation Methods
The synthetic routes and reaction conditions for USP3 ZnF-UBD ligand-1 are not extensively detailed in the available literature. it is known that the compound is synthesized through a focused small molecule library screen against a panel of eleven ZnF-UBDs .
Chemical Reactions Analysis
USP3 ZnF-UBD ligand-1 primarily undergoes binding reactions with the zinc finger ubiquitin-binding domain of USP3. The compound does not inhibit the catalytic activity of USP3, meaning it does not participate in typical chemical reactions like oxidation, reduction, or substitution . Instead, it binds to the expected C-terminal ubiquitin binding pocket of USP3 .
Scientific Research Applications
USP3 ZnF-UBD ligand-1 has several scientific research applications:
Mechanism of Action
USP3 ZnF-UBD ligand-1 exerts its effects by binding to the zinc finger ubiquitin-binding domain of USP3. This binding does not inhibit the catalytic activity of USP3 but allows for the targeted deubiquitination of proteins . The molecular targets involved include the C-terminal ubiquitin binding pocket of USP3 .
Comparison with Similar Compounds
USP3 ZnF-UBD ligand-1 is unique in its selective binding to the ZnF-UBD of USP3 without inhibiting its catalytic activity . Similar compounds include:
USP5 ZnF-UBD ligand: Binds to the ZnF-UBD of USP5.
USP13 ZnF-UBD ligand: Targets the ZnF-UBD of USP13.
USP16 ZnF-UBD ligand: Engages the ZnF-UBD of USP16.
These compounds share the common feature of binding to the ZnF-UBD of different ubiquitin-specific proteases but differ in their selectivity and binding affinities.
Properties
Molecular Formula |
C17H15N3O5S |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
4-oxo-4-[3-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonylamino)phenyl]butanoic acid |
InChI |
InChI=1S/C17H15N3O5S/c21-14(6-7-16(22)23)11-3-1-4-12(9-11)20-26(24,25)15-10-19-17-13(15)5-2-8-18-17/h1-5,8-10,20H,6-7H2,(H,18,19)(H,22,23) |
InChI Key |
HRIKEIQJPCOUTE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CNC3=C2C=CC=N3)C(=O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


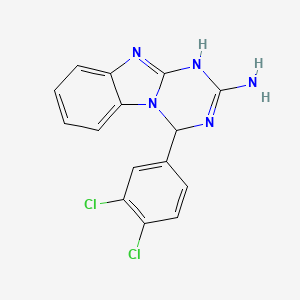
![4-[4-[[4-[6-[4-[4-(2-Aminoethylamino)-2-[1-(4-chlorophenyl)cyclohexyl]quinazolin-7-yl]piperazin-1-yl]-6-oxohexoxy]piperidin-1-yl]methyl]-2,5-dimethoxyphenyl]-2-methyl-2,7-naphthyridin-1-one](/img/structure/B12389749.png)

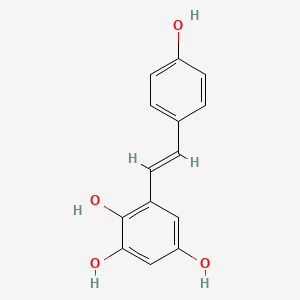
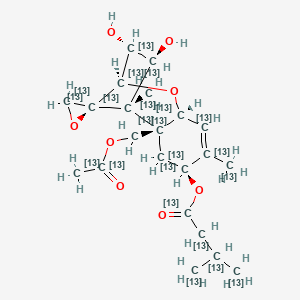
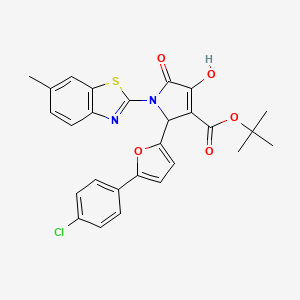
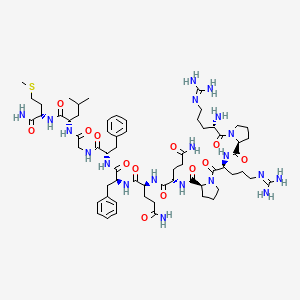
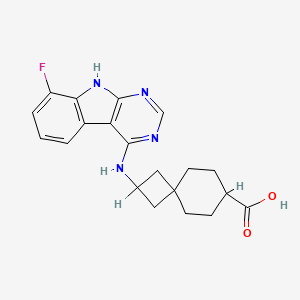
![3-[[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-(2-methoxyethoxy)-2-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12389766.png)
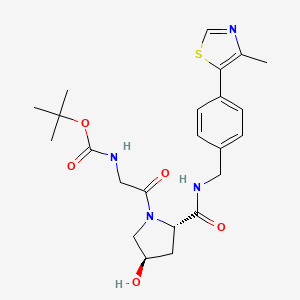
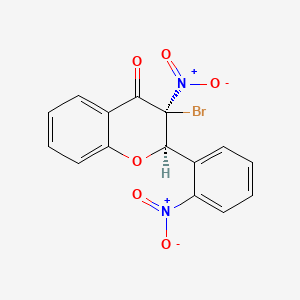
![[(2S,3R)-3-(4-octylphenyl)pyrrolidin-2-yl]methanol;hydrochloride](/img/structure/B12389779.png)
